1-Benzyloxy-3-prop-2-ynyl-benzene
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Overview
Description
1-Benzyloxy-3-prop-2-ynyl-benzene is an organic compound with the molecular formula C16H14O It is a derivative of benzene, where a benzyloxy group and a prop-2-ynyl group are attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Benzyloxy-3-prop-2-ynyl-benzene can be synthesized through the reaction of 3-bromobenzyl alcohol with propargyl bromide in the presence of a base such as potassium carbonate (K2CO3) in acetone as a solvent . The reaction proceeds via nucleophilic substitution, where the hydroxyl group of the benzyl alcohol is replaced by the propargyl group.
Industrial Production Methods
In an industrial setting, the synthesis of 1-benzyloxy-3-prop-2-ynylbenzene can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of continuous flow reactors can enhance the efficiency and yield of the reaction, making it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
1-Benzyloxy-3-prop-2-ynyl-benzene undergoes various chemical reactions, including:
Reduction: Reduction of the alkyne group can be achieved using hydrogenation catalysts like palladium on carbon (Pd/C) to form the corresponding alkene or alkane.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents like acetone.
Major Products Formed
Oxidation: Benzylic alcohols, benzoic acids.
Reduction: Alkenes, alkanes.
Substitution: Various substituted benzene derivatives.
Scientific Research Applications
1-Benzyloxy-3-prop-2-ynyl-benzene has several applications in scientific research:
Biology: The compound has been studied for its potential antibacterial and antiurease activities.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-benzyloxy-3-prop-2-ynylbenzene involves its interaction with various molecular targets. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the prop-2-ynyl group can undergo nucleophilic addition reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
1-Benzyloxy-2-prop-2-ynylbenzene: Similar structure but with different substitution pattern on the benzene ring.
1-Benzyloxy-4-prop-2-ynylbenzene: Another isomer with the prop-2-ynyl group at the para position.
1-(Prop-2-ynyloxy)-2-benzylbenzene: A compound with a similar functional group arrangement but different connectivity.
Uniqueness
1-Benzyloxy-3-prop-2-ynyl-benzene is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
1-phenylmethoxy-3-prop-2-ynylbenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-2-7-14-10-6-11-16(12-14)17-13-15-8-4-3-5-9-15/h1,3-6,8-12H,7,13H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XGUXWXQRWUFPAQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCC1=CC(=CC=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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